Aganepag - 910562-18-4

Aganepag

Catalog Number: EVT-258811
CAS Number: 910562-18-4
Molecular Formula: C24H31NO4S
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aganepag, also known as AGN-210937, is a prostaglandin E2 receptor agonist.
Source and Classification

Aganepag is derived from the family of prostaglandin analogs, which are compounds that mimic the action of naturally occurring prostaglandins. Its classification falls under synthetic pharmaceuticals specifically designed for therapeutic use in ophthalmology. The compound has gained attention due to its effectiveness and selectivity towards the EP2 receptor, which plays a crucial role in regulating intraocular pressure.

Synthesis Analysis

Methods of Synthesis

The synthesis of Aganepag involves a multi-step chemical process that typically begins with the formation of a phenylpyrazole skeleton. Key intermediates are prepared through various coupling reactions. The synthesis can be summarized as follows:

  1. Preparation of Intermediates:
    • Starting materials include pyrazole derivatives and phenylboronic acids.
    • Sulfonyl chlorides are often used in the coupling reactions.
  2. Coupling Reactions:
    • The intermediates undergo coupling to form the final product, Aganepag.
    • Reaction conditions such as temperature, solvent choice, and catalyst selection are optimized for yield and purity.
  3. Purification:
    • Final purification steps may include recrystallization and chromatography to ensure high purity of the synthesized compound.

Technical Parameters

  • Reaction Conditions: Typically involve moderate temperatures (around 50-80°C) and specific pH levels depending on the reagents used.
  • Yield Optimization: Industrial processes focus on maximizing yield while minimizing side reactions through careful monitoring of reaction parameters.
Molecular Structure Analysis

Aganepag has a complex molecular structure characterized by its unique arrangement of atoms that allows it to selectively bind to the EP2 receptor. The chemical formula for Aganepag is C18H24N2O3SC_{18}H_{24}N_2O_3S, with a molecular weight of approximately 344.46 g/mol.

Structural Features

  • Core Structure: The compound features a phenylpyrazole core that is essential for its biological activity.
  • Functional Groups: Contains sulfonamide and ester functionalities that contribute to its pharmacological properties.
  • Chirality: Aganepag exhibits chiral centers, which play a role in its selectivity for the EP2 receptor.

Relevant Data

  • 3D Conformation: The spatial arrangement of atoms can be analyzed using computational chemistry methods to predict binding affinity and interaction with biological targets.
Chemical Reactions Analysis

Aganepag participates in various chemical reactions that can modify its structure and enhance its therapeutic efficacy.

Types of Reactions

  1. Oxidation Reactions: Aganepag can be oxidized to form various derivatives, which may have altered biological activity.
  2. Reduction Reactions: These reactions can modify functional groups within the molecule, potentially affecting binding properties.
  3. Substitution Reactions: Involves replacing one functional group with another, allowing for structural diversification.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate are used in oxidation reactions.
  • Reducing agents like sodium borohydride facilitate reduction processes.
  • Substitution may involve nucleophiles under controlled temperature and pH conditions to achieve desired modifications.
Mechanism of Action

Aganepag's mechanism of action primarily involves its role as an agonist at the EP2 receptor, leading to physiological changes that reduce intraocular pressure.

Detailed Mechanism

  1. Binding: Upon administration, Aganepag penetrates the cornea and binds to the EP2 receptor on ocular tissues.
  2. Signal Transduction: This binding activates intracellular signaling pathways involving G-proteins (Gs), leading to increased production of cyclic adenosine monophosphate (cAMP).
  3. Physiological Effects: The increase in cAMP results in enhanced outflow of aqueous humor through both trabecular and uveoscleral pathways, effectively lowering intraocular pressure.

Relevant Data

  • Studies indicate a significant selectivity ratio (approximately 270-fold) for EP2 over other prostaglandin receptors (EP1, EP3, EP4), highlighting its targeted action .
Physical and Chemical Properties Analysis

Aganepag exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Relevant Data

  • Melting Point: Approximately 120-125°C.
  • pH Stability Range: Effective within a pH range of 4 to 7, which is relevant for ocular formulations.
Applications

Aganepag has several significant applications within the pharmaceutical field:

  1. Glaucoma Treatment: Primarily developed for lowering intraocular pressure in patients with glaucoma or ocular hypertension.
  2. Research Tool: Utilized in studies investigating prostaglandin receptor signaling pathways and their implications in various diseases.
  3. Potential Future Applications: Ongoing research may explore additional therapeutic uses beyond ophthalmology, including anti-inflammatory applications due to its receptor activity profile.
Pharmacological Mechanisms and Receptor Interactions

Prostaglandin Receptor Agonism Pathways

Aganepag (AGN 210937) functions as a highly selective agonist for the prostanoid EP2 receptor subtype. It exhibits an exceptionally low half-maximal effective concentration (EC₅₀) of 0.19 nM at the EP2 receptor, demonstrating >1,000-fold selectivity over other prostanoid receptors, including the EP4 subtype [1] [3]. Upon binding, Aganepag activates the Gs-protein-coupled EP2 receptor, triggering intracellular cyclic adenosine monophosphate (cAMP) elevation. This cAMP surge modulates downstream effectors such as protein kinase A (PKA), leading to cytoskeletal reorganization and extracellular matrix remodeling in ocular outflow tissues [2] [6]. Unlike FP receptor agonists (e.g., latanoprost), Aganepag’s signaling avoids calcium mobilization pathways linked to inflammation and fibrotic responses [3] [7].

Molecular Targets in Ocular Hypertension Management

Aganepag’s primary therapeutic action in ocular hypertension and glaucoma centers on dual enhancement of aqueous humor outflow:

  • Trabecular Meshwork (TM) Pathway: EP2 receptor activation in TM and Schlemm’s canal cells reduces actin stress fiber formation, decreasing cellular stiffness and improving conventional outflow facility by ~30% in preclinical models [2] [10].
  • Uveoscleral Pathway: cAMP-mediated induction of matrix metalloproteinases (MMPs: MMP-1, MMP-3) degrades collagen types I/III in ciliary body interstitial spaces, increasing unconventional outflow by 40–60% [2] [6].

This dual mechanism lowers intraocular pressure (IOP) by 20–35%, comparable to first-line prostaglandin analogs like latanoprost [2] [9]. Notably, EP2 agonism avoids prostaglandin-associated periorbitopathy (e.g., periorbital fat atrophy, eyelid retraction) by not activating FP receptors implicated in adipocyte suppression [2] [7].

Comparative Efficacy with Prostamide and FP Receptor Agonists

Aganepag’s receptor selectivity confers distinct efficacy profiles relative to other ocular hypotensive agents:

Table 1: Pharmacodynamic Comparison of Aganepag with Common Glaucoma Therapeutics

CompoundPrimary Receptor TargetEC₅₀ (nM)IOP ReductionKey Mechanistic Distinction
AganepagEP20.1920–35%Dual outflow enhancement; No FP activity
LatanoprostFP3.625–33%Primarily uveoscleral outflow
BimatoprostFP/EP11.227–33%Partial prostamide receptor agonism
Omidenepag IsopropylEP28.320–35%Prodrug requiring hydrolysis to active form
TafluprostFP0.425–32%High FP affinity; Trabecular effects

Data sources: [1] [7] [9]

Aganepag’s sub-nanomolar potency at EP2 receptors exceeds that of omidenepag (EC₅₀ = 8.3 nM) [1] [9]. Unlike bimatoprost—which activates FP and EP1 receptors, potentially exacerbating inflammation—Aganepag’s clean receptor selectivity minimizes off-target effects [7] [10]. Phase 2 studies confirm non-inferiority to latanoprost in IOP reduction, with efficacy preserved in ~80% of latanoprost non-responders [9].

Hydrolysis-Dependent Activation Mechanisms

Aganepag isopropyl (AGN 210961), the prodrug form of Aganepag, undergoes rapid esterase-mediated hydrolysis in the cornea to release the active metabolite, Aganepag free acid (AGN 210937) [1] [9]. This activation mechanism ensures:

  • Enhanced Corneal Penetration: The isopropyl ester group increases lipophilicity, improving transcorneal absorption by 3-fold compared to the free acid [9].
  • Targeted Bioactivation: Hydrolysis occurs predominantly in anterior segment tissues, minimizing systemic exposure. Aganepag free acid is undetectable in plasma but achieves therapeutic concentrations (>1 nM) in aqueous humor within 15 minutes post-instillation [9].
  • Sustained Receptor Engagement: Despite a plasma half-life of ~30 minutes for the free acid, its high receptor affinity enables prolonged occupancy of EP2 receptors in outflow pathways, supporting once-daily dosing [1] [6].

This prodrug strategy aligns with other esterified prostaglandin analogs (e.g., latanoprost, travoprost) but distinguishes Aganepag from non-hydrolyzed prostamides like bimatoprost [10].

Properties

CAS Number

910562-18-4

Product Name

Aganepag

IUPAC Name

5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylic acid

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C24H31NO4S/c1-2-3-4-8-21(26)17-9-11-19(12-10-17)25-18(13-16-23(25)27)6-5-7-20-14-15-22(30-20)24(28)29/h9-12,14-15,18,21,26H,2-8,13,16H2,1H3,(H,28,29)/t18-,21-/m0/s1

InChI Key

WXWCSPFQIXPFLD-RXVVDRJESA-N

SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AGN-210937; AGN 210937; AGN210937; Aganepag

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)O)O

Isomeric SMILES

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.